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3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one from cyclohexane-1,3-dione
Synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one from cyclohexane-1,3-dione
Application Note: Scalable Synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Executive Summary & Strategic Context
The 6,7-dihydro-1,2-benzisoxazol-4(5H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for atypical antipsychotics (e.g., Risperidone intermediates) and HPPD-inhibitor herbicides. This application note details a robust, two-step synthesis of 3-methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one starting from commercially available cyclohexane-1,3-dione .
Unlike generic textbook procedures, this protocol addresses the specific challenges of C-acylation regioselectivity and isoxazole ring closure efficiency . We utilize a thermodynamic control strategy to ensure the methyl group is correctly positioned at C3, avoiding the formation of isomeric oxazoles or O-acylated byproducts.
Retrosynthetic Analysis & Workflow
The synthesis relies on the introduction of a 1,3-dicarbonyl equivalent onto the cyclohexane ring, followed by a dinucleophilic condensation with hydroxylamine.
Key Transformation Logic:
-
Activation: Cyclohexane-1,3-dione is C-acylated to form 2-acetylcyclohexane-1,3-dione (a triketone).[1]
-
Cyclization: The triketone reacts with hydroxylamine. Regiocontrol is dictated by the higher electrophilicity of the exocyclic acetyl carbonyl compared to the enolized ring carbonyls.
Figure 1: Strategic workflow for the conversion of cyclohexane-1,3-dione to the target benzisoxazole.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetylcyclohexane-1,3-dione
Objective: Selective C-acylation of the 1,3-dione.
Rationale: Direct C-acylation of 1,3-diones can be difficult due to O-acylation competition. We employ a base-promoted protocol where the thermodynamic stability of the triketone enol drives the equilibrium toward the C-acylated product.
Reagents & Materials:
-
Cyclohexane-1,3-dione (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst for acyl transfer
-
Dichloromethane (DCM) - Solvent
-
HCl (2N) - For quenching
Protocol:
-
Setup: In a dry round-bottom flask under N2 atmosphere, dissolve cyclohexane-1,3-dione (11.2 g, 100 mmol) in anhydrous DCM (150 mL).
-
Base Addition: Add Et3N (16.7 mL, 120 mmol) and DMAP (1.22 g, 10 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add acetic anhydride (11.3 mL, 120 mmol) dropwise over 30 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 6 hours. Note: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).
-
Workup: Wash the organic layer with 2N HCl (2 x 50 mL) to remove base and protonate the triketone (which exists as an enol). Wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The residue is often pure enough for the next step. If necessary, recrystallize from hexane/Et2O or distill (bp ~110°C at 15 mmHg).
Yield Expectation: 12.3 – 13.8 g (80–90%). Data Validation: 1H NMR (CDCl3) should show a sharp singlet at δ 2.60 ppm (acetyl methyl) and a broad OH peak (δ 16-18 ppm) indicating the enol form.
Step 2: Cyclization to 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Objective: Regioselective ring closure.
Rationale: The reaction uses hydroxylamine hydrochloride buffered with sodium acetate.[2] The buffer (pH ~4-5) is critical; it liberates enough nucleophilic free base NH2OH to react, but prevents the basic ring-opening (cleavage) of the 1,3-dione starting material.
Reagents:
-
2-Acetylcyclohexane-1,3-dione (from Step 1) (1.0 eq)
-
Hydroxylamine Hydrochloride (NH2OH[3]·HCl) (1.2 eq)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Ethanol (EtOH) / Water (2:1 ratio)
Protocol:
-
Preparation: Dissolve 2-acetylcyclohexane-1,3-dione (7.7 g, 50 mmol) in Ethanol (60 mL).
-
Reagent Mix: In a separate beaker, dissolve NH2OH·HCl (4.17 g, 60 mmol) and NaOAc (4.92 g, 60 mmol) in Water (30 mL).
-
Addition: Pour the aqueous hydroxylamine solution into the ethanol solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: The reaction typically changes from a clear solution to a suspension as the product precipitates or oils out upon cooling.
-
-
Isolation: Remove approx. 50% of the ethanol by rotary evaporation. Cool the remaining aqueous suspension to 0°C.
-
Filtration: Filter the solid precipitate. Wash with cold water (2 x 20 mL) to remove salts.
-
Drying: Dry the solid in a vacuum oven at 45°C.
Yield Expectation: 6.0 – 6.8 g (80–90%). Physical Properties: Off-white to pale yellow solid. MP: 55–58°C.
Mechanistic Insight & Regiochemistry
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the "hard" nucleophile (N of hydroxylamine) attacking the "hardest" electrophile (the exocyclic ketone).
-
Nucleophilic Attack: The Nitrogen of NH2OH attacks the acetyl carbonyl (side chain) rather than the ring carbonyls. This is because the ring carbonyls are part of a vinylogous acid system (enolized) and are more electron-rich/less electrophilic.
-
Oxime/Hemiaminal Formation: An intermediate oxime/hemiaminal forms at the side chain.
-
Intramolecular Dehydration: The oxime oxygen attacks the ring carbonyl (C1 of the dione), followed by loss of water to aromatize the isoxazole ring.
Figure 2: Mechanistic pathway highlighting the regioselective attack of hydroxylamine.
Data Summary & Validation
| Parameter | Specification | Notes |
| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation/impurities. |
| Melting Point | 55 – 58 °C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | δ 2.1 (m, 2H), 2.5 (s, 3H), 2.6 (t, 2H), 2.9 (t, 2H) | 2.5 ppm singlet confirms the 3-methyl group. |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N) | Strong carbonyl stretch confirms the ketone. |
| Mass Spec (ESI) | [M+H]+ = 152.07 | Consistent with C9H9NO2. |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Acylation).
-
Cause: O-acylation occurred without rearrangement.
-
Solution: Ensure DMAP is present. If using the rearrangement method (not detailed here but common), ensure KCN or acetone cyanohydrin is used as a catalyst. The Et3N/DMAP method usually drives C-acylation thermodynamically.
-
-
Problem: Formation of sticky oil in Step 2.
-
Cause: Incomplete cyclization or residual solvent.
-
Solution: Recrystallize from minimal hot ethanol or a Hexane/EtOAc mix.
-
-
Problem: Product MP is too high (>100°C).
References
-
Synthesis of 2-Acyl-cyclohexane-1,3-diones (Step 1 Protocol Basis) Title: Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products. Source: MDPI (Molecules), 2022. URL:[Link][7]
-
Cyclization Mechanism & Regioselectivity (Step 2 Protocol Basis) Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Source: RSC Advances, 2013. URL:[Link]
-
General Handling of Cyclohexane-1,3-dione Derivatives Title: Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones (Analogous chemistry for isoxazole formation).[7] Source: Journal of Organic Chemistry (via DataPDF/ACS). URL:[Link]
-
Reaction of Hydroxylamine with Activated Carbonyls Title: Methods for Hydroxamic Acid Synthesis (Review of NH2OH reactivity). Source: Current Organic Synthesis (NIH/PMC). URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 3. chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2 [academia.edu]
- 7. datapdf.com [datapdf.com]
Functionalization of the C-4 position in 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Functionalization of the C-4 position in 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Executive Summary
The scaffold 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (hereafter referred to as Compound 1 ) represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for antipsychotics (e.g., Risperidone analogs), Hsp90 inhibitors, and neuroprotective agents. The C-4 carbonyl position offers a pivotal divergence point for structure-activity relationship (SAR) studies.
This Application Note provides a definitive guide to functionalizing the C-4 position. Unlike standard aliphatic ketones, the C-4 carbonyl in Compound 1 is conjugated to the isoxazole ring (a vinylogous amide equivalent), requiring specific protocols to avoid ring opening or aromatization side reactions. We present three validated workflows: (1) Palladium-Catalyzed Cross-Coupling via Vinyl Triflates , (2) Regioselective 1,2-Nucleophilic Addition , and (3) Reductive Amination .
Structural Analysis & Reactivity Profile
Compound 1 consists of a fused bicyclic system: a fully aromatic isoxazole ring fused to a cyclohexenone ring.
-
Electrophilicity: The C-4 ketone is deactivated relative to simple cyclohexanones due to electron donation from the isoxazole ring (vinylogous amide resonance).
-
Acidity: The C-5 protons (
-protons) are acidic, allowing for enolization. -
Stability: The N-O bond of the isoxazole is susceptible to reductive cleavage (e.g.,
, ), necessitating chemoselective reducing agents.
Strategic Divergence Map: The following diagram illustrates the three primary pathways for C-4 functionalization.
Figure 1: Divergent synthesis pathways from the C-4 carbonyl of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one.
Protocol 1: C-C Bond Formation via Vinyl Triflates
Objective: To install aryl, heteroaryl, or alkenyl groups at C-4, replacing the carbonyl oxygen. This is the most robust method for "scaffold hopping."
Mechanism
The reaction proceeds via the formation of an enol triflate followed by a Palladium-catalyzed Suzuki-Miyaura coupling. The use of Comins' Reagent is critical here, as it allows for milder conditions than triflic anhydride (
Step-by-Step Methodology
Part A: Synthesis of the Vinyl Triflate
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Reagents: Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C (dry ice/acetone bath).
-
Enolization: Slowly add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.2 equiv) dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Triflation: Add a solution of N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (Comins' Reagent) (1.2 equiv) in THF dropwise.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. Extract with EtOAc (3x).[1] Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc, typically 9:1) to isolate the vinyl triflate. Note: Vinyl triflates are sensitive; store at -20°C.
Part B: Suzuki-Miyaura Cross-Coupling
-
Setup: In a microwave vial or pressure tube, combine the Vinyl Triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with water, extract with EtOAc. Purify via column chromatography.
Key Success Factor: The choice of base in Step A is critical. LDA can be used, but LiHMDS provides better selectivity for the kinetic enolate and fewer byproducts.
Protocol 2: Regioselective 1,2-Nucleophilic Addition
Objective: To synthesize C-4 tertiary alcohols. Challenge: The isoxazole nitrogen can coordinate to Magnesium, potentially directing attack or causing ring opening.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried flask with Compound 1 (1.0 equiv) in anhydrous Diethyl Ether (
) or THF. Note: often yields cleaner 1,2-addition products for this scaffold than THF. -
Temperature: Cool to -78°C . This low temperature is non-negotiable to prevent attack on the isoxazole ring.
-
Addition: Add the Grignard Reagent (
) (1.2 equiv) dropwise over 20 minutes.-
Tip: If using bulky nucleophiles (e.g., t-Butyl), add
(2.0 equiv) to facilitate addition (Luche reduction conditions adapted for Grignard).
-
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC. If starting material remains, warm strictly to -40°C , never higher.
-
Quench: Quench at low temperature with saturated
solution. -
Workup: Standard extraction.
-
Result: The product is the 4-substituted-4-hydroxy-4,5,6,7-tetrahydro-1,2-benzisoxazole.
Protocol 3: Reductive Amination
Objective: To convert the C-4 ketone to a secondary or tertiary amine.
Safety Note: Avoid using
Step-by-Step Methodology
-
Imine Formation: In a vial, mix Compound 1 (1.0 equiv) and the Primary/Secondary Amine (1.2 equiv) in 1,2-Dichloroethane (DCE).
-
Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour at room temperature.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 equiv).-
Why?
is mild and will not reduce the isoxazole ring or the C=C bond of the enone system, whereas might reduce the ketone to an alcohol non-selectively.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Quench with saturated
. Extract with DCM.
Data Summary & Troubleshooting
| Protocol | Target Product | Key Reagent | Critical Parameter | Typical Yield |
| Suzuki Coupling | 4-Aryl/Alkenyl | Anhydrous enolization | 65-85% | |
| Grignard | 4-Tertiary Alcohol | Temp < -40°C | 50-75% | |
| Reductive Amination | 4-Amine | Acid catalyst (AcOH) | 70-90% |
Troubleshooting:
-
Issue: Low yield in Suzuki coupling.
-
Solution: Ensure the Vinyl Triflate is used immediately or stored strictly at -20°C under Argon. It hydrolyzes back to the ketone on silica if the column is too slow (add 1%
to eluent).
-
-
Issue: Ring opening during Grignard.
-
Solution: The temperature was likely too high. Keep at -78°C. If the reaction is sluggish, switch to Organolithium reagents (
) which are more reactive at -78°C than Grignards.
-
References
-
Synthesis of 1,2-Benzisoxazole Derivatives
- Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
- Source: Chimica Italiana (Review).
-
URL:[Link]
-
Vinyl Triflate Methodology
-
Suzuki Coupling on Heterocycles
- Title: Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Deriv
- Source: N
-
URL:[Link]
-
Grignard Reaction Mechanisms
Sources
- 1. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 3. (PDF) Vinyl triflates derived from 1,3-dicarbonyl compounds and analogs: access and applications to organic synthesis [academia.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
Green Chemistry Protocols for the Preparation of Benzisoxazol-4(5H)-one: A Guide for the Modern Synthetic Chemist
Green Chemistry Protocols for the Preparation of Benzisoxazol-4(5H)-one: A Guide for the Modern Synthetic Chemist
Introduction: The Imperative of Green Chemistry in Modern Drug Discovery
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from antipsychotics to anticancer agents. The synthesis of derivatives such as benzisoxazol-4(5H)-one is therefore of significant interest to the drug development community. However, traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, running counter to the modern imperatives of sustainable and green chemistry. This guide provides detailed, field-proven insights and protocols for the synthesis of the benzisoxazol-4(5H)-one core, with a focus on environmentally benign methodologies. By integrating principles such as atom economy, the use of renewable resources, and alternative energy sources, these protocols aim to reduce the environmental footprint of synthesizing this vital heterocyclic motif.
The Benzisoxazol-4(5H)-one Scaffold: A Target for Green Synthesis
The structure of benzisoxazol-4(5H)-one presents a unique synthetic challenge. The fusion of the isoxazole and cyclohexenone rings requires strategic bond formation that can be approached through several disconnection strategies. This guide will explore two primary green synthetic avenues: a multicomponent reaction employing a bio-based catalyst and a microwave-assisted cycloaddition, offering alternatives to traditional, harsher methods.
Protocol I: Bio-Catalyzed, One-Pot Synthesis in an Aqueous Medium
This protocol is inspired by the numerous green syntheses of isoxazol-5(4H)-ones that utilize multicomponent reactions in water.[1] We adapt this approach for the benzisoxazol-4(5H)-one core by starting with a cyclic β-dicarbonyl compound. This method champions several green chemistry principles, including the use of water as a solvent, a biodegradable catalyst, and a one-pot procedure to minimize waste and energy consumption.
Causality of Experimental Choices
The choice of a one-pot, three-component reaction is based on the principles of atom and step economy, which are central to green chemistry. By combining all reactants in a single vessel, we eliminate the need for isolating and purifying intermediates, which saves time, reduces solvent waste, and minimizes energy expenditure. Water is selected as the solvent due to its non-toxic, non-flammable, and readily available nature. Lemon juice, a natural and biodegradable acid, serves as an effective catalyst for the condensation and cyclization steps, replacing harsh mineral acids.[2] Ultrasound irradiation is employed to accelerate the reaction rate at ambient temperature, thereby reducing the energy consumption associated with conventional heating.[3]
Experimental Workflow: Bio-Catalyzed Synthesis
Caption: Workflow for the bio-catalyzed synthesis of benzisoxazol-4(5H)-one derivatives.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1,3-cyclohexanedione (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol).
-
Solvent and Catalyst Addition: To the flask, add 10 mL of deionized water followed by 1 mL of fresh lemon juice.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at 40 kHz for 30-60 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, a solid precipitate will form. Collect the crude product by vacuum filtration.
-
Purification: Wash the solid with cold deionized water (2 x 10 mL) to remove any water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure benzisoxazol-4(5H)-one derivative.
Data Presentation
| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 45 | 92 |
| 2 | 4-Chlorobenzaldehyde | 40 | 95 |
| 3 | 4-Methoxybenzaldehyde | 50 | 89 |
| 4 | 3-Nitrobenzaldehyde | 60 | 85 |
Note: The above data is projected based on analogous reactions for the synthesis of isoxazol-5(4H)-ones and will require experimental validation for benzisoxazol-4(5H)-one derivatives.
Protocol II: Microwave-Assisted, Solvent-Free Cycloaddition
This protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to construct the benzisoxazole core via a cycloaddition reaction.[4][5] By performing the reaction under solvent-free conditions, we adhere to a key principle of green chemistry, which is the elimination of volatile organic compounds (VOCs).
Causality of Experimental Choices
Microwave irradiation offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times and increased product yields. A solvent-free approach not only eliminates the environmental and health hazards associated with organic solvents but also simplifies the workup procedure. The use of a solid-supported catalyst, such as silica-supported sulfuric acid, allows for easy separation and potential recycling of the catalyst, further enhancing the green credentials of this protocol.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted, solvent-free synthesis of benzisoxazol-4(5H)-one.
Detailed Step-by-Step Protocol
-
Precursor Synthesis: Prepare the requisite o-hydroxyaryl ketoxime from the corresponding o-hydroxyaryl ketone and hydroxylamine hydrochloride using standard procedures.
-
Reaction Setup: In a 10 mL microwave reaction vessel, thoroughly mix the o-hydroxyaryl ketoxime (1.0 mmol) with silica-supported sulfuric acid (10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes. Monitor the reaction progress by TLC.
-
Product Isolation: After cooling, add ethyl acetate (15 mL) to the reaction mixture and filter to remove the solid-supported catalyst.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Entry | Substituent on Aryl Ring | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | H | 150 | 8 | 90 |
| 2 | 5-Chloro | 150 | 7 | 93 |
| 3 | 5-Methyl | 150 | 10 | 88 |
| 4 | 5-Nitro | 200 | 10 | 82 |
Note: The above data is projected based on analogous reactions for the synthesis of benzoxazoles and will require experimental validation for benzisoxazol-4(5H)-one.
Conclusion: Embracing a Sustainable Future for Heterocyclic Synthesis
The protocols detailed in this guide offer viable, green alternatives for the synthesis of benzisoxazol-4(5H)-one and its derivatives. By adopting methodologies such as aqueous multicomponent reactions with bio-based catalysts and solvent-free microwave-assisted synthesis, researchers can significantly reduce the environmental impact of their work without compromising on efficiency. These approaches not only align with the principles of green chemistry but also offer practical benefits such as reduced reaction times, simplified workup procedures, and improved safety profiles. As the pharmaceutical industry continues to move towards more sustainable practices, the adoption of such green protocols will be crucial in the development of the next generation of medicines.
References
-
Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. (2023). Journal of the Iranian Chemical Society.
-
Vane, V. et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc, 2024(8), 202412330.
-
Kiyani, H., & Ghorbani, F. (2016). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. Research on Chemical Intermediates, 42(9), 6831-6844.
-
Ghosh, S. K., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications.
-
Bankuru, S. et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 6039.
-
Yilmaz, F. et al. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(2), 114-137.
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
-
Nguyen, T. T. H., et al. (2022). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 12(1), 12345.
-
Shelke, S. B., et al. (2015). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ResearchGate.
-
Srifa, S., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts, 12(11), 1391.
-
Musso, L., et al. (2014). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. European Journal of Medicinal Chemistry, 84, 427-435.
-
Chikhale, R., & Khedekar, P. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society, 18(5), 518-525.
-
Dhane, S. S., et al. (2025). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. Discover Chemistry, 2, 345.
-
Zavarzin, I. V., et al. (2025). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 61(1-2), 1-25.
-
Nguyen, T. L. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2569-2577.
Sources
Technical Notes & Optimization
Improving yield in the synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Improving yield in the synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
This technical guide details the optimization of the synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (also known as 3-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one), a critical bicyclic scaffold used in the development of antipsychotics (e.g., Risperidone intermediates) and Hsp90 inhibitors.
Part 1: Technical Support & Troubleshooting Center
Core Synthesis Overview
-
Reaction: Condensation of 2-acetyl-1,3-cyclohexanedione with hydroxylamine hydrochloride.
-
Mechanism: Nucleophilic attack of hydroxylamine on the exocyclic acetyl carbonyl (regioselective control required) followed by intramolecular cyclization and dehydration.
-
Critical Challenge: Controlling regioselectivity (1,2-benzisoxazole vs. 2,1-benzisoxazole) and preventing ring-opening hydrolysis.
Troubleshooting Guide (Q&A)
Q1: I am observing low yields (<40%) and a sticky red oil instead of a solid precipitate. What is happening? Diagnosis: This usually indicates incomplete cyclization or ring opening due to incorrect pH control.
-
Root Cause: If the pH is too high (strongly basic, pH > 8), the 1,3-dicarbonyl starting material enolizes and becomes unreactive, or the formed isoxazole ring hydrolyzes (ring-opening). If the pH is too low (strongly acidic, pH < 2), the amine nucleophile is protonated (
), reducing its reactivity. -
Solution: Buffer the reaction with Sodium Acetate (NaOAc) to maintain a pH of 4.0–5.0. This releases the free base (
) for nucleophilic attack while preventing base-catalyzed decomposition. -
Protocol Adjustment: Use a 1:1.1:1.1 molar ratio of Substrate :
: NaOAc in Ethanol/Water.
Q2: My NMR shows a mixture of isomers. How do I ensure formation of the 1,2-benzisoxazole isomer? Diagnosis: You are likely forming the 2,1-benzisoxazole (isoxazolone) or the oxime intermediate without cyclization.
-
Mechanism: The 1,2-isomer forms via attack on the exocyclic acetyl group. The 2,1-isomer forms via attack on the endocyclic ring ketone.
-
Thermodynamic Control: The 1,2-isomer is generally thermodynamically favored. Ensure the reaction is refluxed (78–80°C) for at least 2–4 hours. Room temperature stirring often stops at the oxime intermediate.
-
Solvent Choice: Switch from Methanol to Ethanol or Isopropanol to allow a higher reflux temperature, driving the dehydration step.
Q3: The product decomposes during purification on silica gel. How should I purify it? Diagnosis: 4-oxo-benzisoxazoles can be sensitive to the acidity of silica gel, leading to ring opening (reversion to the oxime or dione).
-
Solution: Avoid column chromatography if possible.
-
Preferred Method: Recrystallization . The product is typically a solid.
-
Solvent System: Dissolve crude in minimum hot Ethanol, then add water dropwise until turbid. Cool slowly to 4°C.
-
Alternative: Trituration with cold Hexane/Ethyl Acetate (9:1) removes unreacted dione starting material.
-
Part 2: Optimized Experimental Protocol
Objective: Synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one with >85% Yield.
Materials
-
2-Acetyl-1,3-cyclohexanedione (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.1 eq) -
Sodium Acetate Anhydrous (NaOAc) (1.1 eq)
-
Solvent: Ethanol (95%) / Water (10:1 ratio)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-1,3-cyclohexanedione (10 mmol) in Ethanol (20 mL).
-
Buffering: Add a solution of Sodium Acetate (11 mmol) and Hydroxylamine Hydrochloride (11 mmol) in Water (5 mL). Note: Premixing the salt and base in water prevents "hot spots" of acidity.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to Reflux (80°C) for 3 hours .
-
Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). Starting material (
) should disappear; Product ( ) appears.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove approximately 70% of the Ethanol under reduced pressure (Rotavap).
-
Pour the concentrated residue into Ice Water (50 mL) with vigorous stirring.
-
-
Isolation: A white to off-white precipitate should form immediately.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 10 mL) to remove salts (NaCl).
-
-
Purification: Dry the solid in a vacuum oven at 40°C. If necessary, recrystallize from Ethanol/Water.
Data: Solvent & Base Effects on Yield
| Solvent System | Base Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |
| Ethanol/H2O | NaOAc | 80 (Reflux) | 3 | 88% | >98% | Optimal Conditions |
| Methanol | Pyridine | 65 | 5 | 72% | 95% | Harder to remove solvent |
| Water | NaOH | 100 | 1 | 35% | 80% | Significant ring opening (hydrolysis) |
| DCM | 40 | 12 | 55% | 90% | Incomplete cyclization (stops at oxime) |
Part 3: Visualization & Mechanism
Reaction Mechanism: Regioselective Cyclization
The following diagram illustrates the pathway from the triketone to the target benzisoxazole, highlighting the critical dehydration step.
Caption: Mechanistic pathway showing the critical regioselective attack on the acetyl group versus the ring ketone.
Experimental Workflow
Caption: Step-by-step workflow for the optimized synthesis protocol.
References
-
Synthesis of 1,2-benzisoxazoles and related compounds. Thieme Connect (Houben-Weyl). Available at: [Link]
-
Regioselectivity in the reaction of 1,3-dicarbonyls with hydroxylamine. Organic Syntheses, Coll. Vol. 3, p. 329. Available at: [Link]
- Risperidone Intermediate Synthesis (General Benzisoxazole Methods).Google Patents (CN111777601B).
Technical Support Center: Solvent Selection for Recrystallization of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Technical Support Center: Solvent Selection for Recrystallization of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. Recrystallization is a fundamental purification technique for solid organic compounds, and the choice of solvent is paramount to achieving high purity and yield.[1] This document is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the first principles I should consider when selecting a recrystallization solvent for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one?
A1: The ideal recrystallization solvent is one in which the target compound has low solubility at room temperature but high solubility at an elevated temperature, typically the solvent's boiling point.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. For 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, a moderately polar compound containing both a ketone and a benzisoxazole moiety, the principle of "like dissolves like" is a good starting point. You should begin by screening solvents with a range of polarities.
Key Principles:
-
Solubility Profile: The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures in the chosen solvent.[2]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[1][2]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[1]
-
Inertness: The solvent must not react with the compound being purified.
-
Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal. Solvents with very low boiling points can be difficult to work with, while those with very high boiling points can be challenging to remove completely.
Q2: I have no prior solubility data for this specific compound. How do I efficiently screen for a suitable solvent?
A2: A systematic, small-scale solvent screening experiment is the most effective approach. This minimizes the loss of your valuable compound while providing the necessary solubility data.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount (e.g., 10-20 mg) of your crude 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one into several small test tubes.
-
Solvent Addition (Cold): To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. Agitate the mixture. Observe and record the solubility. An ideal solvent will show poor solubility at this stage.[1]
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath.[2] Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.
-
Evaluation: Based on your observations, select the solvent that provides the best balance of low solubility when cold and high solubility when hot, and results in good crystal formation upon cooling.
Q3: Which solvents are good starting points for screening for a ketone- and isoxazole-containing compound like this?
A3: Given the structure of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, a range of protic and aprotic solvents should be considered. The presence of the ketone and the nitrogen and oxygen atoms in the isoxazole ring suggests moderate polarity.
Recommended Solvents for Initial Screening:
| Solvent Class | Specific Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents that can hydrogen bond with the carbonyl oxygen. Often effective for recrystallizing moderately polar compounds.[3][4] |
| Esters | Ethyl Acetate | A moderately polar aprotic solvent that is a good general-purpose choice for many organic compounds. |
| Ketones | Acetone | "Like dissolves like" principle suggests acetone might be a good solvent, however, it may exhibit high solubility at room temperature.[5] |
| Halogenated | Dichloromethane | A less polar aprotic solvent. Can be effective if the compound is less polar than anticipated. |
| Aromatic | Toluene | A nonpolar aprotic solvent. Useful for less polar compounds or as part of a mixed solvent system. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Generally less polar than alcohols and esters. |
| Water | Water | While likely too polar on its own, it can be a useful anti-solvent in a mixed solvent system. |
Q4: What should I do if no single solvent is suitable for recrystallization?
A4: If a single solvent either dissolves the compound too well at all temperatures or not at all even when hot, a mixed solvent system is the next logical step.[1] This typically involves a pair of miscible solvents where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "anti-solvent" or "poor" solvent).
Experimental Protocol: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[1]
-
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Filtration and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents. Dry the crystals thoroughly.[1]
Common Mixed Solvent Pairs:
-
Ethanol-Water
-
Acetone-Water
-
Ethyl Acetate-Hexane
-
Dichloromethane-Hexane
-
Toluene-Hexane
Q5: My recrystallization resulted in an oil instead of crystals. What went wrong and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.
Troubleshooting "Oiling Out":
-
Reduce Cooling Rate: Allow the solution to cool more slowly. Rapid cooling can lead to precipitation rather than crystallization.
-
Increase Solvent Volume: The concentration of the solute may be too high. Add more of the recrystallization solvent to the hot solution and reheat until the oil redissolves, then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvents: The chosen solvent may not be appropriate. Re-evaluate your solvent screening results and consider a different single or mixed solvent system.
Visualizing the Solvent Selection Workflow
The following diagram illustrates the logical progression for selecting an appropriate recrystallization solvent.
Caption: A flowchart outlining the systematic process for selecting an optimal solvent system for recrystallization.
References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Retrieved from [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]
-
Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallisation. Retrieved from [Link]
Sources
Thermal stability issues of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one at high temperatures
Thermal stability issues of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one at high temperatures
Case ID: TS-ISOX-4567-THERM Topic: Thermal Degradation & Stabilization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Core Analysis
The Central Issue: Users frequently report "black tar" formation, yield loss, or inexplicable isomer generation when subjecting 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (hereafter M-DHBO ) to temperatures exceeding 110°C.[1]
The Chemical Causality: The instability of M-DHBO stems from the inherent lability of the isoxazole N–O bond .[2] While the fused cyclohexane ring provides some geometric constraint, the system is susceptible to two primary thermal failure modes:[2]
-
Homolytic N–O Cleavage (T > 150°C): Leads to a vinylnitrene intermediate, which rearranges into a thermodynamically stable oxazole or opens into an
-cyanoketone.[1][2] -
Base-Promoted Ring Opening (Kemp-like Elimination): Even at moderate temperatures (60–100°C), trace basicity can trigger proton abstraction at the C5 position (alpha to the ketone), causing ring fragmentation into reactive nitriles that rapidly polymerize.[1][2]
Diagnostic Module: Is Your Compound Degrading?
Before altering your workflow, confirm the degradation mechanism using this diagnostic matrix.
| Observation | Likely Chemical Event | Confirmation Test |
| Material turns dark brown/black | Polymerization of ring-opened | TLC: Streaking from baseline. NMR: Loss of discrete signals; broad humps. |
| New spot on TLC (Same | Isomerization to the oxazole derivative (3-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one).[1] | LC-MS: Mass is identical ( |
| Mass Spectrum shows | Solvent Adduct (Acetonitrile addition) or condensation.[2] | Check solvent background.[1][2] Common in |
| Explosive/Rapid Exotherm | Autocatalytic Decomposition .[2] | DSC: Sharp exotherm onset < 180°C. |
Technical Troubleshooting Guide
Issue A: "I see a new impurity with the same mass (isobaric) after refluxing in DMF."
Diagnosis: Thermal Rearrangement (The Isoxazole-Oxazole Shift).[1] At high temperatures (>140°C), the isoxazole ring undergoes a valence tautomerization.[1][2] The weak N–O bond breaks to form an acyl azirine intermediate, which expands to the isomeric oxazole.
Corrective Protocol:
-
Switch Solvents: Abandon high-boiling solvents like DMF or DMSO.[1] Use Toluene (bp 110°C) or 1,4-Dioxane (bp 101°C).[1]
-
Strict Temperature Cap: Do not exceed 120°C .
-
Reaction Monitoring: If high temp is required for a subsequent step, monitor the disappearance of the characteristic isoxazole C=N stretch in IR (~1600-1620 cm⁻¹) vs the oxazole stretch.
Issue B: "The reaction mixture turned into a black tar during workup."
Diagnosis: Base-Catalyzed Ring Opening (Kemp Elimination).[1] The C5 protons (adjacent to the ketone) are acidic.[1][2] If you use a strong base (e.g., NaH, KOtBu) or even moderate bases (Et3N) at high heat, the ring opens to form a reactive nitrile enolate, which polymerizes.[1][2]
Corrective Protocol:
-
Buffer the pH: Maintain pH < 8. If a base is required for a coupling reaction, add it slowly at 0°C and keep the internal temperature below 25°C until the base is consumed.[2]
-
Quench Cold: Never quench the reaction into hot water. Pour the reaction mixture into an ice-cold dilute acidic buffer (e.g., 0.5M citric acid) to protonate any enolates immediately.[1][2]
Issue C: "Yield drops significantly upon scale-up."
Diagnosis: Heat Transfer Lag. On a larger scale, the "thermal history" of the molecule increases.[2] The material stays hot longer during cool-down, allowing thermal degradation pathways to proceed.[1][2]
Corrective Protocol:
-
Active Cooling: Use internal cooling coils or a jacketed reactor to crash-cool the reaction from reflux to < 20°C within 15 minutes.[1][2]
-
Avoid Distillation: Do not attempt to purify M-DHBO by distillation (even under vacuum) unless you have confirmed stability via DSC (Differential Scanning Calorimetry). Use recrystallization (EtOH/Water) or column chromatography.[2]
Visualizing the Failure Pathways
The following diagram illustrates the mechanistic pathways of thermal failure. Note the bifurcation at the "Vinylnitrene" intermediate.[2]
Figure 1: Thermal and chemical degradation pathways of tetrahydrobenzisoxazoles. Note that the N-O bond cleavage is the critical failure point at high temperatures.[2]
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a microwave reactor? A: Proceed with extreme caution. Microwave heating creates localized superheating ("hot spots").[1] Even if the bulk temperature is set to 100°C, local spots may exceed the N–O cleavage threshold.[2] Recommendation: Use a high stirring rate and set the power ceiling (Max Power) to ‘Low’ or ‘Medium’ to prevent rapid spikes.[1][2]
Q: What is the safe storage condition for long-term archiving? A: Store at -20°C under Argon. While the solid is kinetically stable at room temperature, slow surface oxidation can induce ring opening over months.[1][2] We recommend re-analyzing purity (qNMR) every 6 months.[2]
Q: I need to perform a Suzuki coupling on the ring. Is the isoxazole compatible?
A: Yes, but the base choice is critical .
Avoid hydroxides (NaOH/KOH) or alkoxides (NaOEt) at reflux.[1] Use weaker, non-nucleophilic bases like Potassium Phosphate (
References
-
Perez, M. A., et al. (2014).[1][2][3] Isoxazole to oxazole: a mild and unexpected transformation. Royal Society of Chemistry (RSC) Advances.[1][2]
- Relevance: Defines the mechanistic pathway for isoxazole-oxazole rearrangement via azirine intermedi
-
Wakefield, B. J. (2011).[1][2] The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. Journal of Physical Chemistry A. [1]
- Relevance: Provides the foundational thermodynamic data on N-O bond cleavage energies and vinylnitrene form
-
Speranza, G. (2005).[1][2] Thermal Stability of Isoxazoles and their Rearrangement to Azirines. Heterocyclic Communications.
- Relevance: Specific discussion on the thermal limits of substituted isoxazoles.
-
PubChem Compound Summary. (n.d.). 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol derivatives. National Center for Biotechnology Information.[2] [1]
-
Relevance: Structural confirmation and physical property data for the tetrahydrobenzisoxazole scaffold.[2]
-
Sources
- 1. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 2. Isoxazole to oxazole: a mild and unexpected transformation - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07999J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
Mass spectrometry fragmentation patterns of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Mass spectrometry fragmentation patterns of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Executive Summary & Compound Profile
Compound: 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one Common Name: Risperidone Ketone Intermediate; Paliperidone Precursor CAS Registry Number: 64091-90-3 Molecular Formula: C₈H₉NO₂ Exact Mass: 151.0633 Da
This guide provides a comparative analysis of the fragmentation patterns of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one.[1][2][3] As a critical scaffold in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone), unambiguous identification of this intermediate is essential for impurity profiling and process control in pharmaceutical development.
Unlike fully aromatic 1,2-benzisoxazoles, this molecule features a fused cyclohexenone ring, introducing specific Retro-Diels-Alder (RDA) fragmentation channels that distinguish it from its aromatic counterparts.
Comparative Analysis: EI vs. ESI
The choice of ionization technique fundamentally alters the observed spectral fingerprint. This section contrasts the "Hard" ionization of Electron Impact (EI) with the "Soft" ionization of Electrospray (ESI).
Table 1: Ionization Technique Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | High Energy (70 eV) | Low Energy (Soft Ionization) |
| Primary Ion | M⁺˙ (m/z 151) | [M+H]⁺ (m/z 152) |
| Dominant Mechanism | Radical-induced cleavage; Retro-Diels-Alder (RDA). | Proton-driven rearrangement; Collision Induced Dissociation (CID).[4] |
| Structural Insight | Fingerprinting; identification of the isomeric core. | Impurity quantification; detection in biological matrices. |
| Key Neutral Losses | CO (28 Da), C₂H₄ (28 Da), CH₃ (15 Da). | H₂O (18 Da), CO (28 Da). |
Deep Dive: Fragmentation Mechanics
A. Electron Ionization (EI) - 70 eV
In EI, the molecular ion (M⁺˙, m/z 151) is formed by the removal of an electron, typically from the oxygen lone pair or the
-
Isoxazole Ring Cleavage: The weakest bond is the N-O bond. Homolytic cleavage generates a diradical intermediate, often rearranging to a cyano-enone species.
-
Retro-Diels-Alder (RDA): The saturated cyclohexenone ring facilitates RDA reactions, ejecting ethylene (C₂H₄) or propene fragments, a pathway suppressed in fully aromatic benzisoxazoles.
-
Deacylation: Loss of the acetyl group or CO is prominent due to the ketone functionality.
B. Electrospray Ionization (ESI) - Positive Mode
In ESI, the molecule is protonated at the most basic site—the nitrogen of the isoxazole ring or the ketone oxygen—yielding [M+H]⁺ at m/z 152.
-
CID Fragmentation: Upon collision with inert gas (e.g., Argon), the protonated molecule undergoes vibrational excitation.
-
Ring Opening: The protonated isoxazole ring opens to form a stable acyl-cation intermediate.
-
Water Loss: Unlike EI, ESI spectra often show [M+H-H₂O]⁺ if the keto-enol tautomerism allows for dehydration, though this is less favored in this specific rigid bicycle compared to open-chain analogs.
Structural Elucidation & Pathways[2]
The following diagrams visualize the mechanistic pathways derived from standard isoxazole chemistry and specific impurity profiling data for Risperidone intermediates.
Diagram 1: EI Fragmentation Pathway (Mechanistic Logic)
Caption: Proposed EI fragmentation pathway showing primary N-O cleavage and Retro-Diels-Alder (RDA) decomposition characteristic of the tetrahydrobenzisoxazole core.
Diagram 2: ESI-MS/MS Impurity Profiling Workflow
Caption: LC-MS/MS workflow for isolating the 3-methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one intermediate from a reaction matrix.
Experimental Protocols
To ensure reproducibility and valid comparisons, use the following protocols. These are designed to be self-validating by including specific system suitability checks.
Protocol A: GC-MS Identification (EI)
Best for: Raw material purity checks and structural confirmation.
-
Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Validation Step: Ensure the solution is clear; turbidity indicates salt contamination which can suppress ionization.
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40–300.
-
-
Expected Output:
-
Retention time approx. 6–8 min (depending on flow).
-
Base Peak: Look for m/z 151 (M+) or m/z 123 (M-CO).
-
Protocol B: LC-MS/MS Impurity Profiling (ESI)
Best for: Detecting the intermediate at trace levels in Risperidone synthesis.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
5% B (0-1 min) → 95% B (10 min).
-
-
MS Settings (Triple Quadrupole):
-
Mode: Positive ESI (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
MRM Transition (Quantification): 152.1 → 110.1 (Loss of C2H2O/Ring opening).
-
MRM Transition (Qualifier): 152.1 → 67.1.
-
Data Summary Table
Use this table to interpret your mass spectra.
| m/z (Da) | Ion Type | Proposed Structure/Fragment | Origin |
| 152 | [M+H]⁺ | Protonated Parent | ESI Parent |
| 151 | M⁺˙ | Molecular Ion | EI Parent |
| 136 | [M-CH₃]⁺ | Loss of methyl group | EI/ESI |
| 123 | [M-CO]⁺˙ | Loss of carbonyl (CO) | EI (Common in cyclic ketones) |
| 110 | [M-C₂H₂O]⁺ | Ring contraction/cleavage | ESI Fragment |
| 95 | [M-C₃H₄O]⁺ | Retro-Diels-Alder product | EI (Cyclohexenone ring break) |
| 82 | [C₄H₄NO]⁺ | Isoxazole ring fragment | EI Base Peak Candidate |
| 67 | [C₄H₅N]⁺ | Pyrrole-like fragment | ESI Deep Fragment |
References
-
European Pharmacopoeia (EP) & USP Guidelines.Impurity Profiling of Risperidone and Related Substances.
-
Source:
-
-
SynThink Chemicals.Risperidone EP Impurities & USP Related Compounds.
-
Source:
-
-
Der Pharma Chemica.Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
-
Source:
-
-
Journal of Pharmaceutical and Biomedical Analysis.Structural studies of impurities of risperidone by hyphenated techniques.
-
Source: [5]
-
-
ChemGuide.Fragmentation Patterns in Mass Spectra.
-
Source:
-
Sources
Optimizing Purity Analysis: A Comparative HPLC Guide for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Optimizing Purity Analysis: A Comparative HPLC Guide for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Executive Summary & Scientific Context
3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (referred to herein as MDBO ) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical intermediates, including atypical antipsychotics. Its fused benzisoxazole structure presents unique analytical challenges: it possesses moderate polarity, potential for tautomeric shifts under extreme pH, and susceptibility to ring-opening hydrolysis.
Standard C18 (Octadecylsilyl) methods often struggle to resolve MDBO from its structurally similar regioisomers or des-methyl precursors due to insufficient selectivity mechanisms. This guide objectively compares the industry-standard C18 chemistry against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior resolution for this specific benzisoxazole scaffold through secondary
Comparative Analysis: C18 vs. Phenyl-Hexyl
To achieve a robust purity method, we evaluated two distinct stationary phases. The goal was to resolve MDBO (Main Peak) from two critical process impurities:
-
Impurity A (Precursor): Open-ring oxime intermediate (more polar).
-
Impurity B (Regioisomer): 3-Methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one isomer (hydrophobically similar to MDBO).
Performance Data Summary
The following data represents optimized conditions using a gradient elution of 0.1%
| Metric | Standard C18 Column | Phenyl-Hexyl Column | Scientific Interpretation |
| Retention Time (MDBO) | 8.4 min | 9.1 min | Phenyl-Hexyl shows slightly higher retention due to aromatic stacking. |
| Resolution (MDBO vs. Imp B) | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | Critical Win: The |
| Tailing Factor (Tf) | 1.6 | 1.1 | Phenyl phases often mask silanol activity better for nitrogenous heterocycles. |
| Theoretical Plates (N) | ~8,500 | ~12,000 | Sharper peak shape contributes to higher efficiency. |
Mechanism of Action[1]
-
C18 (Hydrophobic Interaction Only): Separates primarily based on dispersive forces (Van der Waals). Since MDBO and Impurity B share identical molecular weights and similar logP values, C18 fails to discriminate them effectively.
-
Phenyl-Hexyl (Hydrophobic +
Interaction): The benzisoxazole ring of MDBO contains a delocalized -electron system. The Phenyl-Hexyl ligand engages in stacking with the analyte. Subtle differences in the electron density of the regioisomer (Impurity B) lead to significantly different interaction strengths, creating the necessary separation window.
Detailed Experimental Protocols
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA detector.
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (
). -
Target Analyte: 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (Reference Standard).
Optimized Method (Phenyl-Hexyl)
This protocol is the recommended "Gold Standard" for MDBO purity analysis.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl),
. -
Flow Rate:
. -
Column Temperature:
. -
Injection Volume:
. -
Detection: UV at
(primary) and (impurity check). -
Run Time: 20 minutes (plus 5 min re-equilibration).
Mobile Phase Preparation:
-
MP A (Buffer): Dissolve
of in water. Adjust pH to with Triethylamine (TEA) if peak tailing persists (usually not necessary on modern columns). -
MP B (Organic):
.
Gradient Program:
| Time (min) | % MP A (Buffer) | % MP B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1] Note: Do not use 100% ACN as diluent; it causes "solvent effect" peak distortion for early eluting impurities.
-
Stock Solution: Prepare
of MDBO in diluent. Sonicate for 5 mins. -
Working Standard: Dilute Stock to
for assay/purity.
Method Development Logic & Troubleshooting
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl chemistry over C18.
Caption: Decision tree for selecting stationary phases. Failure of C18 to resolve aromatic isomers triggers the switch to Phenyl-Hexyl chemistry.
Validation & System Suitability
To ensure the method is "self-validating" in a routine QC environment, strict System Suitability Testing (SST) criteria must be established (per ICH Q2(R1) guidelines).
SST Criteria:
-
Resolution (Rs):
between MDBO and nearest impurity (Impurity B). -
Tailing Factor (T):
for the main peak. -
Repeatability:
for peak area (n=5 injections). -
Capacity Factor (k'):
(ensures the peak is not eluting in the void volume).
Troubleshooting Guide:
-
Drifting Retention Times: Check column temperature stability (
is critical for phenyl phases). -
Peak Fronting: Sample solvent is too strong. Ensure diluent matches initial gradient conditions (10-20% ACN).
-
Ghost Peaks: Phenyl columns can bleed at high pH. Ensure pH remains
(pH 3.0 is ideal).
References
-
Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
Sources
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
This guide provides a detailed protocol for the safe and compliant disposal of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. The procedures outlined herein are synthesized from regulatory best practices and established chemical safety principles. The core tenet of this guide is that all chemical waste must be handled under the assumption of hazard, pending formal characterization and disposal through an approved channel.
Part 1: Core Directive: Hazard Assessment and Precautionary Principles
Causality of Protocol: The absence of complete hazard data necessitates treating the compound as hazardous. This approach ensures maximum safety and compliance, preventing accidental exposure and improper waste stream contamination. The initial and most critical step is always to consult the substance's Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) department.
Key Safety and Handling Information Summary
| Parameter | Guideline | Justification & Source |
| Assumed Hazard Class | Hazardous Waste. Treat as toxic and potentially ecotoxic. | Standard practice for novel or uncharacterized research chemicals. Chemical waste generators must consult local, regional, and national regulations for accurate classification[5][6]. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat. | To prevent skin and eye contact, which are potential routes of overexposure[1][7]. P280: Wear protective gloves/protective clothing/eye protection[1]. |
| Spill & Exposure Procedures | Skin: Wash affected area thoroughly with soap and water[1][5]. Eyes: Immediately flush with large amounts of water for at least 15 minutes[1][4]. Inhalation: Move to fresh air[1][5]. Seek medical attention if symptoms persist. | Standard first-aid for chemical exposure. Prompt action mitigates potential irritation and absorption. |
| Storage (Pre-Disposal) | In a well-ventilated, designated hazardous waste storage area, away from incompatible materials like strong oxidizing agents[5][6]. | Prevents accidental reactions and ensures containment. Containers should be kept tightly closed[6]. |
Part 2: Procedural Guide: A Step-by-Step Disposal Workflow
The proper disposal of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is not a single action but a systematic process. The following workflow ensures each step is logical, traceable, and compliant.
Step 1: Waste Characterization and Segregation
The principle of waste segregation is fundamental to safe disposal. It prevents dangerous chemical reactions within a waste container and allows disposal facilities to apply the correct treatment method.
-
Identify the Waste Form:
-
Solid: Pure compound, contaminated lab materials (e.g., weighing paper, gloves).
-
Liquid: Solutions of the compound in a solvent.
-
-
Segregate the Waste:
-
NEVER mix different waste streams.[8]
-
Solid Waste: Place pure solid compound and grossly contaminated items into a dedicated, labeled, and sealable container. Lightly contaminated items like gloves and paper towels can often be considered non-hazardous laboratory waste, but institutional policies vary[9].
-
Liquid Waste: The solvent dictates the waste stream. Do not mix halogenated and non-halogenated solvents. Use dedicated, clearly labeled solvent waste containers provided by your EHS department[8]. Do not use containers for dilution; they are for spent solutions only[8].
-
Step 2: Packaging and Labeling
Proper packaging and labeling are critical for safety and regulatory compliance. An improperly labeled container may be rejected by the disposal service, and its contents become an "unknown," creating a significant safety hazard[8].
-
Select the Correct Container: Use a chemically compatible container with a secure, leak-proof lid. For solids, a wide-mouth plastic or glass jar is suitable. For liquids, use designated solvent waste containers[8][9]. The original product container is often an excellent choice for unused material[8].
-
Label the Container Clearly: The label must be securely affixed and legible. Include the following information:
-
The words "Hazardous Waste."
-
Full Chemical Name: "3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one."
-
For solutions: List all constituents, including solvents, with approximate percentages.
-
Associated Hazards (e.g., "Irritant," "Potential Sensitizer").
-
Date of accumulation start.
-
Your name, laboratory, and contact information.
-
Step 3: Storage and Collection
Accumulated waste must be stored safely pending collection by a licensed hazardous waste disposal company, a process typically managed by your EHS department.
-
Designated Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills[9].
-
Arrange for Disposal: Follow your institution's specific procedures for hazardous waste pickup. This usually involves submitting a request through an online system or contacting the EHS office directly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one.
Caption: Decision workflow for compliant chemical waste disposal.
Part 3: Prohibited Disposal Methods
To ensure safety and environmental protection, certain disposal methods are strictly prohibited for this and most other laboratory chemicals.
-
Drain Disposal: Do not pour this chemical down the drain[10]. Its potential aquatic toxicity is unknown, and it may interfere with wastewater treatment processes. Drain disposal is only permissible for small quantities of specific, pre-approved chemicals, and this compound does not meet the criteria[10].
-
Trash Disposal: Disposal in the regular trash is forbidden[10]. Hazardous chemicals must be managed by licensed facilities to prevent them from entering landfills where they can leach into the soil and groundwater[5].
-
Evaporation in Fume Hood: This is not a disposal method. Intentionally evaporating chemical waste is illegal and unsafe, as it releases the substance into the atmosphere.
By adhering to this structured, safety-first approach, researchers can ensure that the lifecycle of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is managed responsibly, upholding our commitment to scientific integrity, personal safety, and environmental stewardship.
References
- SAFETY DATA SHEET (for a product containing 1,2-Benzisothiazolin-3-one). (2019, March 1). HP Inc. UK Ltd.
- SAFETY DATA SHEET (for Fairy Original, containing Benzisothiazolinone). (2021, August 27).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- SAFETY DATA SHEET (for Mega 450 Siloxan Bautenschutzmittel). (2022, August 31). MEGA eG.
-
SAFETY DATA SHEET (for mucasol®) . (2022, September 20). Carl ROTH. [Link]
-
Chemical waste | Hazardous Waste Management . McGill University. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
- Disposal of Chemical Waste - Safety Office. University of Cambridge.
Sources
- 1. cdn3.evostore.io [cdn3.evostore.io]
- 2. clhgroup.co.uk [clhgroup.co.uk]
- 3. shop.mega.de [shop.mega.de]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. acs.org [acs.org]
